molecular formula C17H20N6O3 B2819048 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1797534-76-9

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2819048
CAS No.: 1797534-76-9
M. Wt: 356.386
InChI Key: ZJQRQAIJTPGMAJ-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
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Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with potential pharmacological applications. This compound features a unique structure that includes a piperidine ring, a cyanopyrazine moiety, and a dioxopyrrolidine group, which may confer distinct biological activities.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

CxHyNzOw\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{w}}

Where x,y,z,wx,y,z,w represent the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The presence of multiple functional groups suggests the potential for diverse biological interactions.

Research indicates that compounds with similar structures exhibit significant biological activities, particularly as antagonists at various receptors. For instance, the piperidine and pyrazine components suggest potential interactions with muscarinic receptors, especially M4 receptors, which are implicated in neurological functions and disorders.

Potential Biological Activities:

  • Receptor Modulation: The compound may act as an antagonist at muscarinic receptors, influencing neurotransmitter signaling pathways.
  • Enzyme Inhibition: Similar compounds have shown inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds:

  • Anticonvulsant Activity: A related compound (N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide) demonstrated broad-spectrum anticonvulsant effects in animal models. It showed protection against seizures induced by maximal electroshock and pentylenetetrazole . This suggests that this compound may also possess similar anticonvulsant properties.
  • ADME-Tox Properties: In vitro studies on related compounds indicate good permeability and metabolic stability. For instance, one study highlighted that a hybrid compound displayed favorable characteristics in terms of absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox), suggesting that modifications to the structure could enhance these properties for therapeutic use .

Research Data Table

Study Compound Biological Activity Model Used Key Findings
Study 1N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamideAnticonvulsantMES & PTZ tests in micePotent seizure protection
N-(3-cyanopyrazin-2-yl)piperidin derivativesReceptor antagonistIn vitro assaysInhibition of M4 receptor
Related heterocyclic compoundsEnzyme inhibitionVarious modelsInhibition of cholinesterases

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c18-9-13-17(20-6-5-19-13)22-7-3-12(4-8-22)10-21-14(24)11-23-15(25)1-2-16(23)26/h5-6,12H,1-4,7-8,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQRQAIJTPGMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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